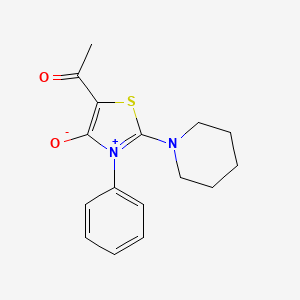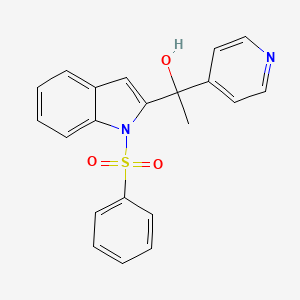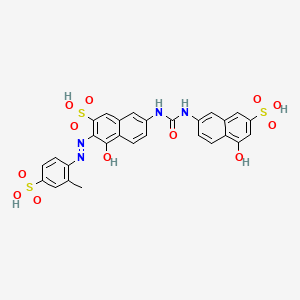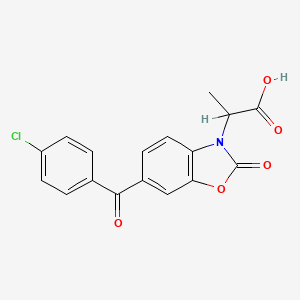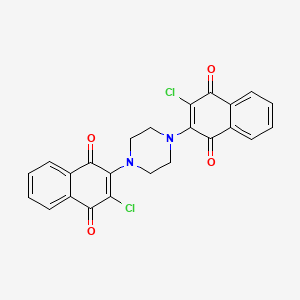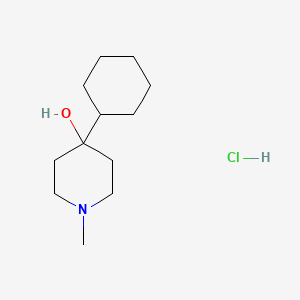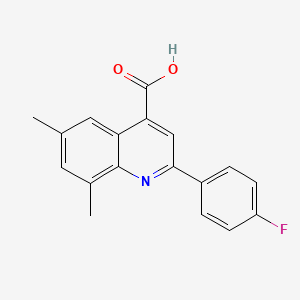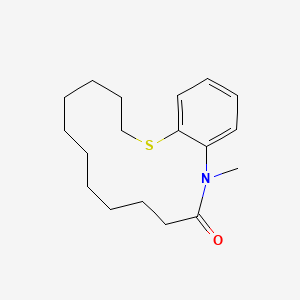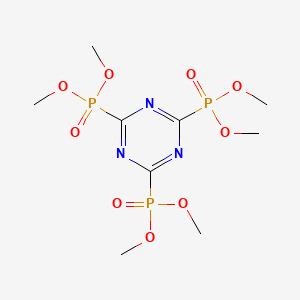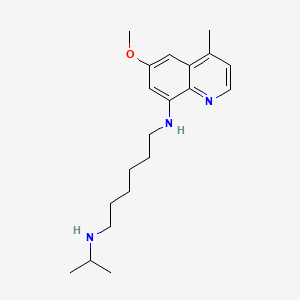
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triphosphoric acid moiety and a pyrimidine derivative. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester typically involves multiple steps. The process begins with the preparation of the pyrimidine derivative, which is then reacted with triphosphoric acid under controlled conditions. The reaction conditions, including temperature, pH, and solvent choice, are crucial for achieving high yields and purity. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and acetonitrile.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester derivatives or amides.
科学的研究の応用
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triphosphoric acid moiety plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
- Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
- Triphosphoric acid, P-(2-((5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
Uniqueness
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester is unique due to the presence of both the triphosphoric acid and the 3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
82617-27-4 |
|---|---|
分子式 |
C8H15N2O13P3 |
分子量 |
440.13 g/mol |
IUPAC名 |
[hydroxy-[2-[(5-methyl-2,4-dioxopyrimidin-1-yl)methoxy]ethoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H15N2O13P3/c1-6-4-10(8(12)9-7(6)11)5-20-2-3-21-25(16,17)23-26(18,19)22-24(13,14)15/h4H,2-3,5H2,1H3,(H,16,17)(H,18,19)(H,9,11,12)(H2,13,14,15) |
InChIキー |
SSKIELHFEOVTHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


